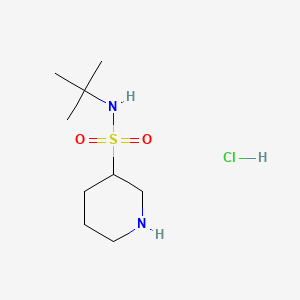
N-tert-butylpiperidine-3-sulfonamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butylpiperidine-3-sulfonamidehydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butylpiperidine-3-sulfonamidehydrochloride typically involves the reaction of piperidine derivatives with tert-butyl sulfonamide. One common method includes the use of tert-butanesulfinamide as a chiral auxiliary in the synthesis of N-heterocycles via sulfinimines . The reaction conditions often involve the use of solvents such as methanol or ethyl acetate and may require catalysts or reagents like oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butylpiperidine-3-sulfonamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound
Scientific Research Applications
N-tert-butylpiperidine-3-sulfonamidehydrochloride has several scientific research applications, including:
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butylpiperidine-3-sulfonamidehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-butylpiperidine-3-sulfonamidehydrochloride include other piperidine derivatives and sulfonamides, such as:
Uniqueness
This compound is unique due to its specific structural features, including the tert-butyl group and the sulfonamide group attached to the piperidine ring
Properties
Molecular Formula |
C9H21ClN2O2S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
N-tert-butylpiperidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8;/h8,10-11H,4-7H2,1-3H3;1H |
InChI Key |
HRSPZDIKVMMCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CCCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


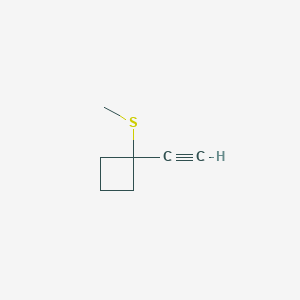
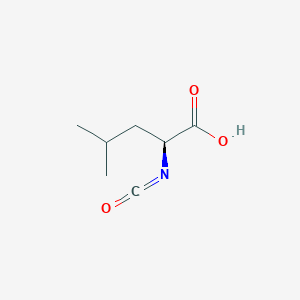

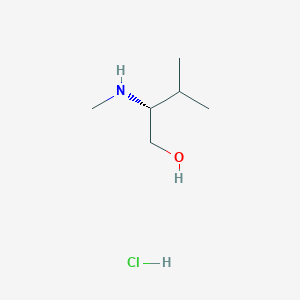
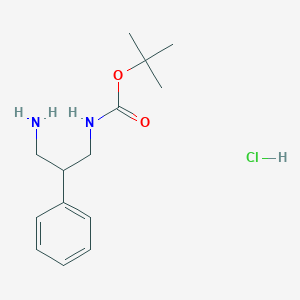
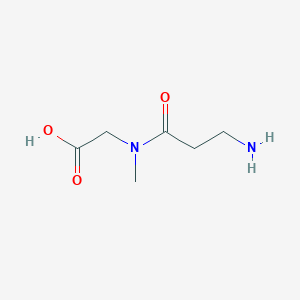
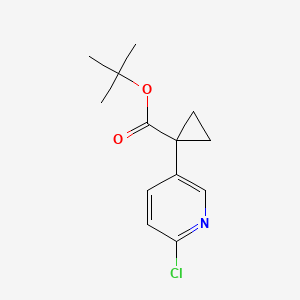
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
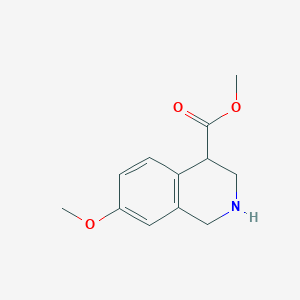

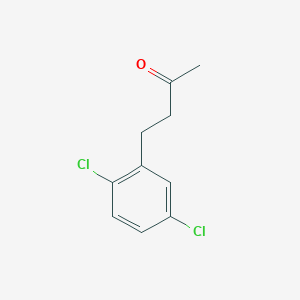
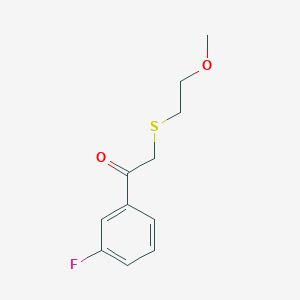
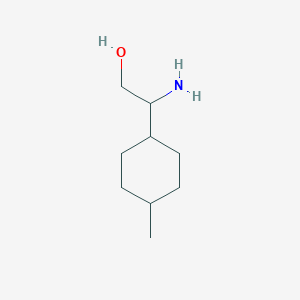
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
